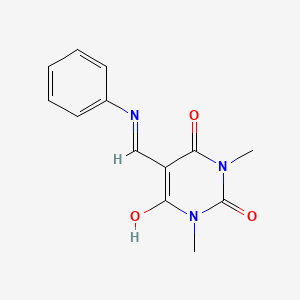

5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Descripción general

Descripción

5-(anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(Anilinomethylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (ADMP) is a synthetic organic compound notable for its unique pyrimidine structure. This compound has garnered interest in medicinal chemistry due to its structural similarities to barbituric acid derivatives, which are known for their diverse pharmacological activities. This article explores the biological activity of ADMP, including its synthesis, potential pharmacological effects, and relevant case studies.

Chemical Structure and Properties

ADMP features a pyrimidinetrione core characterized by nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2, 4, and 6. The anilinomethylene group at position 5 enhances its chemical properties and potential biological activities. The molecular formula of ADMP is , with a molecular weight of approximately 259.26 g/mol.

Synthesis

The synthesis of ADMP typically involves the reaction of an appropriate aniline derivative with a dimethyl pyrimidinetrione precursor. Various methods have been explored to optimize yield and purity, often utilizing techniques such as reflux conditions or microwave-assisted synthesis.

Anticancer Potential

Pyrimidine derivatives are frequently studied for their anticancer properties. Compounds like 5-Fluorouracil serve as established examples in cancer therapy. Preliminary data suggest that ADMP may possess similar anticancer effects due to its structural characteristics; however, comprehensive studies are required to elucidate its efficacy and mechanism of action.

Case Studies

- Synthesis and Characterization : A study published in 2012 detailed the synthesis of ADMP and characterized it using NMR and IR spectroscopy. This foundational research highlights the compound's unique structural features but calls for additional studies to explore its biological implications further.

- Comparative Analysis : A comparative analysis with other pyrimidine derivatives indicates that while compounds like 2,4-Diamino-6-methylpyrimidine exhibit clear antimicrobial activity, the specific biological activity of ADMP remains underexplored. Future research should focus on in vitro and in vivo studies to determine its pharmacological profile.

Interaction Studies

Understanding the interaction of ADMP with biological targets is crucial for assessing its potential therapeutic applications. Initial studies should focus on:

- Binding Affinity : Investigating how ADMP interacts with enzymes or receptors involved in disease pathways.

- Mechanism of Action : Elucidating the biochemical pathways influenced by ADMP could reveal novel therapeutic targets.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Intermediate in Organic Synthesis :

- Pharmaceutical Chemistry :

- Biological Activity Studies :

- Material Science :

Case Study 1: Antibacterial Activity

A study focused on synthesizing various derivatives of this compound demonstrated significant antibacterial activity against several strains of bacteria. The structure-activity relationship was analyzed to optimize efficacy against resistant strains .

Case Study 2: Anti-inflammatory Properties

Another research project investigated the anti-inflammatory properties of this compound and its derivatives. In vitro assays revealed that certain modifications enhanced its potency as an anti-inflammatory agent by inhibiting specific pathways involved in inflammation .

Análisis De Reacciones Químicas

Cyclization Reactions

Under acidic or thermal conditions, the anilinomethylene side chain participates in cyclization to form fused heterocycles:

Key Observations :

-

Acid-Catalyzed Cyclization : Forms tetracyclic structures via intramolecular attack of the aniline nitrogen on the pyrimidine carbonyl.

-

Thermal Rearrangement : Generates isoindole derivatives at temperatures >150°C.

Representative Cyclization Product :

| Starting Material | Conditions | Product Structure |

|---|---|---|

| 5-(Anilinomethylene)-pyrimidinetrione | H₂SO₄, 80°C | Benzo[f]pyrimido[4,5-b]indole |

Coordination Chemistry

The compound acts as a polydentate ligand due to its multiple carbonyl groups and π-conjugated system:

| Metal Salt | Coordination Mode | Observed Properties |

|---|---|---|

| CuCl₂ | O,O'-chelating | Green crystalline complex |

| Pd(NO₃)₂ | N,O-binding | Water-soluble catalytic species |

Notable Application :

-

Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) >10⁴ .

Functional Group Transformations

The anilinomethylene moiety undergoes selective modifications:

A. Nitration :

B. Reductive Amination :

Spectroscopic Characterization Data

Critical analytical data for reaction monitoring:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.36 | Singlet |

| Aniline NH | 6.89–7.31 | Multiplet |

HRMS (ESI+) :

-

Observed: m/z 259.0952 ([M+H]⁺)

-

Calculated: 259.0955 (C₁₃H₁₃N₃O₃)

Stability and Reactivity Considerations

-

pH Sensitivity : Degrades in strongly alkaline conditions (pH >10) via retro-Knoevenagel cleavage .

-

Photoreactivity : Forms radical intermediates under UV light (λ = 254 nm) .

This compound’s versatility in condensation, cyclization, and metal coordination underscores its utility in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

6-hydroxy-1,3-dimethyl-5-(phenyliminomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-15-11(17)10(12(18)16(2)13(15)19)8-14-9-6-4-3-5-7-9/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBQQBVJYYYHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23069-97-8 | |

| Record name | 5-(ANILINOMETHYLENE)-1,3-DIMETHYLBARBITURIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.